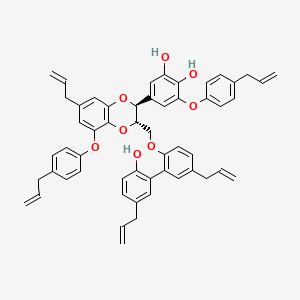
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate is a complex organic compound that features a combination of trimethylsilyl, pyrimidine, and morpholine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzoate core, followed by the introduction of the pyrimidine and morpholine groups. The final step involves the addition of the trimethylsilyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. Purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate involves its interaction with specific molecular targets. The pyrimidine and morpholine groups can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications. The exact pathways and targets depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-benzoate
- 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-piperidinobenzoate
Uniqueness
Compared to similar compounds, 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate stands out due to the presence of the morpholine group, which can impart unique biological and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.
属性
IUPAC Name |
2-trimethylsilylethyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6Si/c1-27-18-15-19(28-2)24-22(23-18)31-17-8-6-7-16(25-9-11-29-12-10-25)20(17)21(26)30-13-14-32(3,4)5/h6-8,15H,9-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJHCNDCMCBWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC(=C2C(=O)OCC[Si](C)(C)C)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (E)-3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate](/img/new.no-structure.jpg)
![N-[4-(9H-beta-carbolin-1-yl)phenyl]acetamide](/img/structure/B1181624.png)

